2-Iodophenylacetic acid

Description

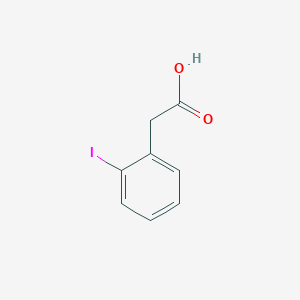

Structure

3D Structure

Properties

IUPAC Name |

2-(2-iodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHXGZHKSYYDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381620 | |

| Record name | 2-Iodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18698-96-9 | |

| Record name | 2-Iodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Iodophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2-Iodophenylacetic acid, a key synthetic intermediate. This document details its chemical and physical properties, experimental protocols for its synthesis and subsequent reactions, and its applications in research and development.

Core Properties of this compound

This compound, with the CAS number 18698-96-9, is a substituted aromatic carboxylic acid.[1][2] Its chemical structure, featuring an iodine atom at the ortho position of the phenyl ring, makes it a versatile building block in organic synthesis.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 18698-96-9 | [1][2] |

| Molecular Formula | C₈H₇IO₂ | [1] |

| Molecular Weight | 262.04 g/mol | [1] |

| Appearance | Cream powder or white to light yellow/orange crystalline powder | --- |

| Melting Point | 116-119 °C | --- |

| Boiling Point | 344.5 ± 17.0 °C (Predicted) | --- |

| Density | 1.885 ± 0.06 g/cm³ (Predicted) | --- |

| Flash Point | 162.1 ± 20.9 °C | --- |

| Refractive Index | 1.643 | --- |

| Solubility | Slightly soluble in water, more soluble in organic solvents. | --- |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Details |

| ¹³C NMR | Data available. |

| IR Spectra | FTIR and ATR-IR spectra have been recorded.[1] |

Synthesis and Reactions

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The following sections provide detailed experimental protocols for its preparation and a key subsequent reaction.

Synthesis of this compound via Hydrolysis of 2-Iodobenzyl Cyanide

This protocol is adapted from established procedures for the hydrolysis of related benzyl cyanides.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-iodobenzyl cyanide and an aqueous solution of sulfuric acid (e.g., a 1:1 mixture of concentrated sulfuric acid and water).

-

Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Isolation: The solid this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water to remove any remaining acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure acid.

Synthesis of 2-Iodophenylacetyl Chloride from this compound

This compound can be readily converted to its corresponding acid chloride, a more reactive intermediate for further synthetic transformations.

Experimental Protocol: [1]

-

Reaction Setup: To a solution of 10 g (0.038 mol) of this compound in 50 ml of anhydrous benzene, add 5.7 g (0.048 mol) of thionyl chloride.

-

Heating: Reflux the mixture for 2 hours with agitation.

-

Isolation: After the reaction is complete, remove the solvent and any unreacted thionyl chloride by distillation under reduced pressure at a temperature below 40 °C.

-

Purification: The resulting residue is then distilled under reduced pressure to obtain 9.6 g (90% yield) of 2-iodophenylacetyl chloride as a light yellow oil with a boiling point of 153-156 °C at 8 mmHg.[1]

Synthetic Utility and Applications

The reactivity of this compound makes it a valuable precursor in various organic reactions, particularly in the synthesis of heterocyclic compounds and other complex organic molecules.

Palladium-Catalyzed Reactions

The presence of the iodine atom allows for participation in palladium-catalyzed cross-coupling reactions. For instance, it can react with allenes to form 1,3-butadienes, which are useful building blocks in organic synthesis.

Synthesis of Isocoumarins

This compound and its derivatives are key starting materials for the synthesis of isocoumarins, a class of compounds with a range of biological activities. These syntheses often involve palladium-catalyzed intramolecular cyclizations.

Safety and Handling

This compound is classified as an irritant and is light-sensitive. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Visualization of Synthetic Pathway

The following diagram illustrates the two-step synthesis of 2-iodophenylacetyl chloride from 2-iodobenzyl cyanide, with this compound as the key intermediate.

Caption: Synthetic route from 2-Iodobenzyl Cyanide to 2-Iodophenylacetyl Chloride.

References

Synthesis of 2-Iodophenylacetic Acid from 2-Iodobenzyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-iodophenylacetic acid from 2-iodobenzyl cyanide. The core of this chemical transformation is the hydrolysis of a nitrile group to a carboxylic acid, a fundamental reaction in organic synthesis. This document details the primary methodologies for this conversion, presents relevant quantitative data, and includes detailed experimental protocols to support practical application in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development.[1][2] Its synthesis from 2-iodobenzyl cyanide (also known as 2-iodophenylacetonitrile) is a direct and efficient route.[1][2] The conversion relies on the hydrolysis of the nitrile functional group, which can be effectively achieved under either acidic or basic conditions.[3] This guide will explore both pathways, providing a comparative analysis of reaction conditions and yields to aid researchers in selecting the optimal method for their specific needs.

Reaction Pathway Overview

The synthesis of this compound from 2-iodobenzyl cyanide is a single-step hydrolysis reaction. The general transformation is depicted below:

Figure 1: General reaction scheme for the hydrolysis of 2-iodobenzyl cyanide.

This reaction can be catalyzed by either an acid or a base. The choice between the two methods often depends on the stability of the starting material and the desired product to the respective reaction conditions, as well as the desired workup procedure.

Comparative Data of Hydrolysis Conditions

While specific quantitative data for the hydrolysis of 2-iodobenzyl cyanide is not extensively reported in publicly available literature, reliable data from closely related analogs provides a strong basis for procedural design and expected outcomes. The following tables summarize typical conditions and reported yields for the hydrolysis of benzyl cyanide and its isomers.

Table 1: Base-Catalyzed Hydrolysis of Substituted Benzyl Cyanides

| Starting Material | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 3-Iodobenzyl Cyanide | 1.0 M NaOH | Water | Reflux | 4 | 83 | [4] |

| Benzyl Cyanide | NaOH | EtOH/H₂O | Reflux | N/A | High | [5] |

Table 2: Acid-Catalyzed Hydrolysis of Benzyl Cyanide

| Starting Material | Acid | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Benzyl Cyanide | H₂SO₄ | Water | Reflux | 3 | ~80 | [6] |

| Benzyl Cyanide | HCl | Water | 50-100°C | 1-5 | 91.2 | [7] |

Experimental Protocols

The following are detailed experimental protocols for the base-catalyzed and acid-catalyzed hydrolysis of nitriles, adapted for the synthesis of this compound from 2-iodobenzyl cyanide. The base-catalyzed protocol is based on a closely related substrate and is expected to be highly effective.

Base-Catalyzed Hydrolysis Protocol (Adapted from 3-Iodophenylacetonitrile)

This protocol is adapted from the successful synthesis of 3-iodophenylacetic acid.[4]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodobenzyl cyanide in a 1.0 M aqueous solution of sodium hydroxide.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous phase with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous phase to a pH of less than 7 with a 1.0 M hydrochloric acid solution. This will precipitate the this compound.

-

Extract the acidified aqueous phase with diethyl ether.

-

Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield this compound.

References

- 1. 3-Iodophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]

- 3. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 4. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

physical and chemical properties of 2-Iodophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-Iodophenylacetic acid (2-IPA), a key synthetic intermediate. It covers the core physical and chemical properties, experimental protocols for its synthesis and analysis, and explores its reactivity and potential biological significance based on related compounds.

Core Physical and Chemical Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure consists of a phenyl ring substituted with an iodine atom at the ortho-position and an acetic acid group. This substitution pattern imparts specific reactivity and properties to the molecule.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇IO₂ | [1][2] |

| Molecular Weight | 262.04 g/mol | [1][2][3] |

| CAS Number | 18698-96-9 | [1][2][3] |

| Appearance | White to light yellow/orange powder or crystals | |

| Melting Point | 114 - 119 °C | [3][4] |

| Boiling Point | 344.5 °C (Predicted) | [1] |

| Flash Point | 162.1 °C (Predicted) | [1] |

Table 2: Computed and Spectral Properties

| Property | Value | Notes |

| XLogP3 | 2.3 | Computed by PubChem[3] |

| Hydrogen Bond Donor Count | 1 | Computed by PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | Computed by PubChem[3] |

| Topological Polar Surface Area | 37.3 Ų | Computed by PubChem[3] |

| pKa | Not Experimentally Determined | Expected to be similar to phenylacetic acid (approx. 4.3) |

| Solubility | Not Quantitatively Determined | Expected to be soluble in polar organic solvents like alcohols, ethers, and DMF. |

| ¹H NMR | Data not publicly available | Predicted shifts: Aromatic protons (δ 7.0-8.0 ppm), Methylene protons (δ ~3.8 ppm), Carboxylic proton (δ >10 ppm, broad) |

| ¹³C NMR | Data not publicly available | Predicted shifts: Carbonyl carbon (δ ~175-180 ppm), Aromatic carbons (δ 120-140 ppm), Methylene carbon (δ ~45 ppm), Carbon-Iodo bond (δ ~95-100 ppm) |

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the acid-catalyzed hydrolysis of its corresponding nitrile, 2-iodobenzyl cyanide.[4] A more modern approach involves the direct C-H bond activation for ortho-iodination of phenylacetic acid using a palladium catalyst.[5]

Protocol: Acid-Catalyzed Hydrolysis of 2-Iodobenzyl Cyanide

This protocol is adapted from the well-established synthesis of phenylacetic acid from benzyl cyanide.

Materials:

-

2-Iodobenzyl cyanide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

5-L round-bottom flask with mechanical stirrer and reflux condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

In a 5-L round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously mix 1150 mL of water and 840 mL of concentrated sulfuric acid.

-

To this solution, add 700 g (approx. 3.0 moles) of 2-iodobenzyl cyanide.

-

Heat the mixture to reflux with continuous stirring for a period of 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture slightly and carefully pour it into 2 L of cold water in a separate large beaker, while stirring to prevent the formation of a solid mass.

-

Cool the resulting slurry in an ice bath to ensure complete precipitation of the product.

-

Filter the crude this compound using a Büchner funnel.

-

Wash the crude product with several portions of cold water to remove residual acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Key reactions involving the functional groups of 2-IPA.

Biological Activity and Signaling Pathways (Hypothetical)

Currently, there is limited publicly available research on the specific biological activities and signaling pathway involvement of this compound. However, the activities of related compounds provide a basis for potential areas of investigation.

-

Anti-inflammatory Potential: Phenylacetic acid derivatives are known to possess anti-inflammatory properties. For example, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid (Fenclofenac) is a non-steroidal anti-inflammatory drug (NSAID). It is plausible that this compound could exhibit similar activity, potentially by inhibiting enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

-

Anticancer Research: Phenylacetate, the parent compound, has been shown to have anti-proliferative effects in various cancer cell lines. Furthermore, iodoacetate (a different, more toxic compound) is known to inhibit glycolysis and shows preferential toxicity towards cancer cells. While direct evidence is lacking, the unique electronic and steric properties of this compound make it a candidate for investigation in cancer research, possibly through modulation of metabolic or cell signaling pathways.

-

Signaling Pathway Modulation: Acetic acid itself can induce the production of reactive oxygen species (ROS) in cancer cells, which in turn can modulate various signaling pathways related to cell proliferation and apoptosis. Bioactive compounds often exert their effects by modulating key signaling pathways such as the NRF2/ARE pathway, which is central to the cellular antioxidant response, or inflammatory pathways involving mediators like TNF-α and various interleukins.

Diagram 3: Hypothetical Inflammatory Signaling Pathway

Caption: Potential mechanism of action via COX enzyme inhibition.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical properties and predictable reactivity. Its utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, is significant. While its specific biological functions remain largely unexplored, the known activities of structurally related phenylacetic acid derivatives suggest that it holds promise as a scaffold for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. Further investigation is warranted to elucidate its pKa, solubility profile, and to explore its effects on biological systems and cellular signaling pathways.

References

Navigating the Solubility Landscape of 2-Iodophenylacetic Acid: A Technical Guide

For immediate release:

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a focused examination of the solubility of 2-Iodophenylacetic acid in common organic solvents. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a visual workflow to guide laboratory practices.

Introduction

This compound, a halogenated derivative of phenylacetic acid, serves as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its solubility profile is a critical physicochemical parameter that dictates its handling, reaction conditions, and purification strategies. Understanding its behavior in different solvent systems is paramount for optimizing synthetic routes and ensuring process efficiency. This guide aims to provide a comprehensive resource on the solubility of this compound.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. However, qualitative assessments indicate its solubility characteristics.

Table 1: Qualitative and Comparative Solubility of Phenylacetic Acid Derivatives

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Chloroform | Slightly Soluble | Not Specified |

| This compound | Methanol | Slightly Soluble | Not Specified |

| Phenylacetic acid | Water | 17.3 g/L[1] | 25 |

| Phenylacetic acid | Ethanol | Very Soluble[1] | Not Specified |

| Phenylacetic acid | Diethyl Ether | Very Soluble[1] | Not Specified |

| Phenylacetic acid | Acetone | Soluble[1] | Not Specified |

| Phenylacetic acid | Chloroform | 4.422 mol/L[1] | 25 |

| p-Hydroxyphenylacetic acid | Methanol | 60.1 g/100g [2] | 25 |

| p-Hydroxyphenylacetic acid | Ethanol | 37.5 g/100g [2] | 25 |

| p-Hydroxyphenylacetic acid | Acetone | 35.1 g/100g [2] | 25 |

| p-Hydroxyphenylacetic acid | Ethyl Acetate | 5.89 g/100g [2] | 25 |

Note: The data for phenylacetic acid and p-hydroxyphenylacetic acid is provided for comparative purposes to infer the potential solubility behavior of this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of interest, adapted from established protocols.[2][3]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for equilibrium to be established (e.g., 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

-

Data Reporting: Solubility should be reported in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L), along with the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains sparse, this guide provides a framework for its experimental determination. The provided protocol for the shake-flask method offers a robust approach for researchers to generate reliable solubility data in various organic solvents. This information is invaluable for the effective design and optimization of synthetic processes involving this important chemical intermediate. Future work should focus on systematically determining and publishing the quantitative solubility of this compound in a broad range of pharmaceutically and industrially relevant solvents.

References

The Synthesis and Utility of 2-Iodophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodophenylacetic acid, a halogenated aromatic carboxylic acid, has emerged as a versatile building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and key synthetic methodologies. Particular emphasis is placed on its role as a precursor in the development of novel therapeutic agents and its application in constructing complex molecular architectures. Detailed experimental protocols for its synthesis and illustrative diagrams of relevant synthetic pathways are included to facilitate its practical application in the laboratory.

Introduction

This compound (2-IPA) is an off-white to light yellow crystalline solid with the chemical formula C₈H₇IO₂. Its structure, featuring a phenyl ring substituted with an iodine atom and an acetic acid moiety at the ortho position, imparts unique reactivity, making it a valuable intermediate in a wide range of chemical transformations. The presence of the iodo group allows for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the carboxylic acid functional group provides a handle for derivatization and incorporation into larger molecules.

This guide delves into the historical background of 2-IPA, its fundamental chemical and physical properties, established and modern synthetic protocols, and its applications in contemporary research, particularly within the pharmaceutical industry.

Discovery and History

It is highly probable that the first synthesis of this compound was achieved through a multi-step sequence starting from a readily available ortho-substituted benzene derivative. A plausible and historically relevant synthetic route would involve the diazotization of 2-aminophenylacetic acid followed by treatment with an iodide salt, a classic application of the Sandmeyer reaction.

The historical significance of 2-IPA lies in its utility as a synthetic intermediate. The ability to introduce an acetic acid side chain onto an iodinated benzene ring opened up new avenues for the synthesis of a variety of compounds, including substituted indoles and other heterocyclic systems of medicinal interest. In the mid to late 20th century, with the advent of palladium-catalyzed cross-coupling reactions, the importance of aryl iodides like 2-IPA grew exponentially, solidifying its role as a key building block in modern organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇IO₂ | [1][2][3] |

| Molecular Weight | 262.04 g/mol | [1][2][3] |

| CAS Number | 18698-96-9 | [1][2][3] |

| Appearance | Off-white to light yellow crystalline powder | [2] |

| Melting Point | 116-119 °C | [2] |

| Boiling Point | 344.5 °C (predicted) | [2] |

| Solubility | Soluble in methanol, ethanol, and diethyl ether. | |

| pKa | ~4.0 (estimated) |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are detailed protocols for two common methods: a classical approach via the Sandmeyer reaction and a more modern approach involving the hydrolysis of 2-iodobenzyl cyanide.

Synthesis via Sandmeyer Reaction of 2-Aminophenylacetic Acid

This method represents a plausible historical route to this compound. It involves the diazotization of 2-aminophenylacetic acid followed by the introduction of iodine.

Experimental Protocol:

-

Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-aminophenylacetic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes at this temperature.

-

Iodination: In a separate flask, dissolve potassium iodide (1.5 equivalents) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

-

Work-up: Allow the reaction mixture to warm to room temperature and then heat it gently on a water bath until the evolution of nitrogen ceases. Cool the mixture and extract it with diethyl ether.

-

Purification: Wash the combined organic extracts with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Synthesis via Hydrolysis of 2-Iodobenzyl Cyanide

This method is a common modern laboratory preparation.

Experimental Protocol:

-

Hydrolysis: In a round-bottom flask equipped with a reflux condenser, add 2-iodobenzyl cyanide (1 equivalent) to a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid. The this compound will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor in the synthesis of a variety of biologically active molecules and complex organic structures.

Synthesis of Heterocyclic Compounds

A significant application of 2-IPA is in the synthesis of indole derivatives. For example, it can undergo intramolecular cyclization reactions to form oxindoles, which are important scaffolds in many pharmaceutical agents. Palladium-catalyzed intramolecular C-H functionalization or cyclization of N-substituted 2-iodophenylacetamides can lead to the formation of various nitrogen-containing heterocycles.

Cross-Coupling Reactions

The iodine substituent in 2-IPA makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of diverse substituents at the 2-position of the phenylacetic acid core, enabling the generation of large libraries of compounds for drug discovery screening.

Precursor to Anti-inflammatory and Analgesic Agents

Derivatives of phenylacetic acid are known to possess anti-inflammatory and analgesic properties. This compound serves as a starting material for the synthesis of novel analogues with potentially improved efficacy and pharmacokinetic profiles. The iodo group can be strategically replaced or used as a handle to introduce functionalities that modulate the biological activity of the parent molecule.

Conclusion

This compound, while perhaps lacking a single, celebrated moment of discovery, has proven to be a compound of significant and enduring value in the field of organic chemistry. Its straightforward synthesis and the versatile reactivity of its functional groups have established it as a key intermediate for both academic research and industrial drug development. The continued exploration of its utility in modern synthetic methodologies, particularly in the construction of complex and biologically active molecules, ensures that this compound will remain a relevant and important tool for chemists for the foreseeable future.

References

Spectroscopic Profile of 2-Iodophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodophenylacetic acid (CAS No: 18698-96-9), a compound of interest in synthetic chemistry and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical workflow diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.87 | Doublet of Doublets (dd) | 1H | Ar-H |

| 7.35 | Triplet of Doublets (td) | 1H | Ar-H |

| 7.18 | Doublet of Doublets (dd) | 1H | Ar-H |

| 7.00 | Triplet of Doublets (td) | 1H | Ar-H |

| 3.82 | Singlet (s) | 2H | -CH₂- |

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 176.4 | C=O |

| 140.2 | Ar-C |

| 139.6 | Ar-C |

| 130.0 | Ar-C |

| 128.9 | Ar-C |

| 128.6 | Ar-C |

| 100.5 | Ar-C-I |

| 44.9 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound was obtained, and the significant absorption bands are listed below.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| 2925 | 63 | O-H stretch (Carboxylic Acid) |

| 1702 | 19 | C=O stretch (Carboxylic Acid) |

| 1466 | 54 | C=C stretch (Aromatic) |

| 1436 | 46 | C=C stretch (Aromatic) |

| 1290 | 36 | C-O stretch |

| 1210 | 58 | C-O stretch |

| 921 | 54 | O-H bend (Carboxylic Acid) |

| 752 | 35 | C-H bend (Aromatic, ortho-disubstituted) |

| 651 | 59 | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound is summarized below.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 45 | 25.9 | [COOH]⁺ |

| 50 | 10.9 | [C₄H₂]⁺ |

| 51 | 18.5 | [C₄H₃]⁺ |

| 62 | 6.2 | [C₅H₂]⁺ |

| 63 | 12.8 | [C₅H₃]⁺ |

| 89 | 28.5 | [C₇H₅]⁺ |

| 90 | 100.0 | [C₇H₆]⁺ (Base Peak) |

| 91 | 10.8 | [C₇H₇]⁺ |

| 117 | 4.8 | [M - COOH - I]⁺ |

| 135 | 18.5 | [M - I]⁺ |

| 262 | 41.5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

A solution of this compound was prepared by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a specific frequency for each nucleus. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet was prepared by mixing a small amount of this compound with dry potassium bromide and pressing the mixture into a thin disk. The spectrum was recorded as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the instrument, and the resulting mass-to-charge ratios (m/z) and their relative intensities were recorded.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships within this compound.

The Versatility of 2-Iodophenylacetic Acid in Modern Medicinal Chemistry: A Technical Guide

Introduction

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 2-Iodophenylacetic acid stands out as a highly versatile and valuable scaffold. Its unique structural features—a phenylacetic acid moiety common to many biologically active compounds and a strategically positioned iodine atom—render it an exceptional starting point for the synthesis of a diverse array of complex molecules. The presence of the iodine atom facilitates a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry.

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its utility as a synthetic intermediate, with a particular focus on the development of potent enzyme inhibitors. This guide will delve into detailed experimental protocols, present quantitative data for relevant bioactive molecules, and visualize key synthetic and signaling pathways.

Core Application: A Gateway to Complex Bioactive Molecules

This compound's primary role in medicinal chemistry is that of a synthetic intermediate.[1][2] Its phenylacetic acid core is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] However, the true synthetic power of this molecule lies in the reactivity of the carbon-iodine bond. This feature makes it an excellent substrate for a variety of cross-coupling reactions, including the Suzuki and Heck reactions, enabling the construction of intricate biaryl structures and other complex molecular architectures.[5]

While historically utilized in the synthesis of anti-inflammatory and analgesic agents, the modern application of this compound and its derivatives extends to the development of highly specific enzyme inhibitors. A particularly compelling area of research is in the design of inhibitors for Fibroblast Activation Protein (FAP), a serine protease that is highly expressed in the tumor microenvironment and is implicated in cancer progression.[6][7]

Case Study: A Synthetic Pathway to Fibroblast Activation Protein (FAP) Inhibitor Scaffolds

While a direct, one-pot synthesis of a complex FAP inhibitor from this compound is not typical, the molecule serves as an excellent starting point for creating key structural motifs present in potent inhibitors. The following represents a logical and illustrative synthetic workflow for generating a scaffold that can be further elaborated into a FAP inhibitor.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate from this compound and for a representative FAP inhibition assay.

Protocol 1: Synthesis of N-(2-iodophenylacetyl)glycine methyl ester

This protocol details the synthesis of a key intermediate, demonstrating the utility of this compound in peptide-like bond formation.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Glycine methyl ester hydrochloride

-

Triethylamine (TEA)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Ice bath

Procedure:

-

Formation of 2-Iodophenylacetyl chloride:

-

In a fume hood, dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Slowly add thionyl chloride (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 40°C) for 2 hours.

-

Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-iodophenylacetyl chloride is used in the next step without further purification.[8]

-

-

Amide Coupling:

-

In a separate flask, suspend glycine methyl ester hydrochloride (1.2 eq) in anhydrous DCM and cool the mixture in an ice bath.

-

Slowly add triethylamine (2.5 eq) to the suspension and stir for 15 minutes.

-

Dissolve the crude 2-iodophenylacetyl chloride from the previous step in anhydrous DCM and add it dropwise to the cooled glycine methyl ester solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2-iodophenylacetyl)glycine methyl ester.

-

Protocol 2: In Vitro FAP Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of test compounds against human FAP.[9][10]

Materials:

-

Recombinant human FAP (rhFAP)

-

Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC)

-

Assay buffer (e.g., PBS with 0.001% octaethylene glycol monododecyl ether)

-

Test compounds dissolved in DMSO

-

Black, low-binding 384-well microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of rhFAP in assay buffer.

-

Prepare a stock solution of the fluorogenic FAP substrate in DMSO.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Performance:

-

To each well of a 384-well plate, add 14 µL of the rhFAP solution (e.g., to a final concentration of 0.1 ng/µL).

-

Add 2 µL of the test compound solution to the wells. For control wells, add 2 µL of DMSO.

-

Initiate the enzymatic reaction by adding 4 µL of the fluorogenic substrate solution.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of the released aminomethylcoumarin (AMC) moiety using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9]

-

Calculate the percent inhibition for each test compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Quantitative Data: Potency of FAP Inhibitors

| Compound/Inhibitor | Target | IC₅₀ (nM) | Reference |

| FAPI-04 | FAP | 6.55 | [6] |

| Compound 12 | FAP | 9.63 | [6] |

| Compound 13 | FAP | 4.17 | [6] |

| N-(4-quinolinoyl)-Gly-boroPro | FAP | 3.7 | [11] |

| [natGa]Ga-DOTAGA.(SA.FAPi)₂ | FAP | Subnanomolar | [12] |

FAP-Mediated Signaling Pathways in Cancer

Fibroblast Activation Protein (FAP) is a type-II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers.[3][13] Its expression is correlated with poor prognosis in several cancer types.[3] FAP contributes to cancer progression through multiple mechanisms, including the remodeling of the extracellular matrix and the modulation of intracellular signaling pathways that promote cell proliferation, migration, and invasion.[1][13]

Two of the key signaling cascades influenced by FAP are the PI3K/Akt pathway and the Ras-ERK pathway .

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, growth, and proliferation.[1][5][13] FAP expression has been shown to lead to the activation of PI3K and the subsequent phosphorylation of Akt.[1][5] Activated Akt then phosphorylates a variety of downstream targets that promote cell cycle progression and inhibit apoptosis.[1]

-

Ras-ERK Pathway: Also known as the MAPK/ERK pathway, this cascade transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression related to cell proliferation and differentiation.[12][14] FAP has been demonstrated to be an upstream regulator of the Ras-ERK pathway, with FAP silencing leading to decreased phosphorylation of MEK1/2 and ERK1/2.[13]

The following diagram illustrates the central role of FAP in activating these pro-tumorigenic signaling pathways.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering a convenient entry point for the synthesis of complex and biologically active molecules. Its utility extends beyond its historical use in the development of anti-inflammatory agents to the modern-day pursuit of highly potent and selective enzyme inhibitors. The case study of FAP inhibitors highlights the potential for scaffolds derived from this compound to target critical pathways in cancer biology. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for researchers to leverage the synthetic potential of this important chemical entity in their drug discovery endeavors. Future research will undoubtedly continue to uncover new and innovative applications for this compound and its derivatives in the quest for novel therapeutics.

References

- 1. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cancers | Free Full-Text | The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]

- 4. Extracellular Regulated Kinases: Signaling from Ras to ERK Substrates to Control Biological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. Frontiers | ERK signaling for cell migration and invasion [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 11. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

The Carbon-Iodine Bond in 2-Iodophenylacetic Acid: A Gateway to Molecular Complexity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbon-iodine (C-I) bond in 2-iodophenylacetic acid serves as a versatile synthetic handle, enabling a wide array of chemical transformations crucial for the construction of complex molecular architectures. Its strategic placement ortho to a carboxymethyl group allows for a diverse range of reactions, including palladium-catalyzed cross-couplings and intramolecular cyclizations, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, presenting quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is particularly susceptible to oxidative addition to palladium(0), initiating a catalytic cycle for various cross-coupling reactions. The electron-withdrawing nature of the adjacent acetic acid moiety can influence the reactivity of the C-I bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and organoboron compounds. The choice of catalyst, ligand, and base is critical for achieving high yields, particularly given the potential for steric hindrance from the ortho-substituent.[1]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Iodoaromatic Esters

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 eq) | Toluene/Ethanol | Reflux | 24 | 90 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3 eq) | Toluene/H₂O | 100 | 12 | 85 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2 eq) | Dioxane | 90 | 18 | 78 |

Data is representative for 2-iodoaromatic esters and may require optimization for this compound.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Add the degassed solvent system (e.g., Toluene/Ethanol/Water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction enables the arylation of alkenes with this compound. The regioselectivity and stereoselectivity of the reaction are influenced by the nature of the alkene and the reaction conditions.

Table 2: Representative Conditions for Heck Reaction of 2-Iodoaromatic Esters

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 12 | 88 |

| 2 | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 24 | 75 |

| 3 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Dioxane | 110 | 18 | 92 |

Data is representative for 2-iodoaromatic esters and may require optimization for this compound.[1]

Experimental Protocol: General Procedure for Heck Reaction

-

In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).

-

Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv).

-

Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry over a drying agent, and concentrate.

-

Purify the product by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to 2-(alkynyl)phenylacetic acid derivatives by reacting this compound with terminal alkynes. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[3]

Table 3: Representative Conditions for Sonogashira Coupling of 2-Iodoaromatic Esters

| Entry | Palladium Source (mol%) | Ligand (mol%) | Copper Source (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (2) | - | CuI (3) | Et₃N | THF | 12 | 85 |

| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (3) | Et₃N/DMF | DMF | 8 | 92 |

| 3 | Pd₂(dba)₃ (1) | XPhos (3) | - | K₃PO₄ | Toluene | 16 | 75 |

Data is representative for 2-iodoaromatic esters and may require optimization for this compound.[1]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 3 mol%).

-

Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv).

-

Add the terminal alkyne (1.2 equiv) dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling this compound with various amines. The choice of a suitable phosphine ligand is crucial for the success of this transformation.[4]

Table 4: General Catalyst Systems for Buchwald-Hartwig Amination of Aryl Iodides

| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |

| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |

| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 |

| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 80 |

These are general conditions and require optimization for this compound and the specific amine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Charge a glovebox with a vial containing this compound (1.0 equiv), the amine (1.2 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

-

Add the anhydrous, degassed solvent (e.g., toluene).

-

Seal the vial and heat the mixture with stirring for the required time.

-

Monitor the reaction by LC-MS.

-

After cooling, dilute with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by chromatography.

Intramolecular Cyclization Reactions

The ortho-relationship of the iodo and acetic acid functionalities in this compound provides a template for intramolecular cyclization reactions, leading to the formation of various heterocyclic scaffolds. These reactions can be promoted by transition metals or proceed through radical pathways.

A common strategy involves an initial cross-coupling reaction to introduce a suitable functional group, followed by an in-situ or subsequent intramolecular cyclization. For instance, a Sonogashira coupling followed by a nucleophilic attack of the carboxylic acid onto the alkyne can lead to the formation of isocoumarins or other lactones.

Table 5: Examples of Intramolecular Cyclization Precursors from 2-Iodoaromatic Compounds

| Precursor from 2-Iodoaromatic | Reaction Type | Catalyst/Reagent | Product Heterocycle |

| 2-Alkynylphenylacetic acid | 6-endo-dig cyclization | Pd(II) or Au(I) | Isocoumarin |

| 2-Allylphenylacetic acid | Heck-type cyclization | Pd(OAc)₂ | Dihydroisocoumarin |

| 2-Aminophenylacetic acid derivative | Buchwald-Hartwig type | Pd(0)/Ligand | Oxindole |

Experimental Protocol: General Procedure for Tandem Sonogashira Coupling and Cyclization

-

Follow the general protocol for Sonogashira coupling as described in section 1.3.

-

Upon completion of the coupling reaction, instead of quenching, add a catalyst for the cyclization step (e.g., a gold or palladium salt) if necessary.

-

Continue to heat and stir the reaction mixture until the cyclization is complete (monitored by LC-MS).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the heterocyclic product by column chromatography.

Conclusion

The carbon-iodine bond in this compound is a key functional group that unlocks a vast and diverse area of chemical space. Through well-established palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclizations, a plethora of complex and medicinally relevant scaffolds can be accessed. The experimental conditions and catalyst systems outlined in this guide, primarily based on analogous 2-iodoaromatic esters, provide a solid foundation for researchers to explore the full synthetic potential of this versatile building block. Further optimization of these protocols for this compound will undoubtedly lead to the discovery of novel and efficient synthetic methodologies.

References

2-Iodophenylacetic Acid: A Versatile Precursor for the Synthesis of Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodophenylacetic acid is a readily available and versatile building block in organic synthesis, particularly for the construction of a diverse range of heterocyclic compounds. Its structure, featuring a carboxylic acid moiety and an ortho-iodine atom on a benzene ring, provides two key reactive sites for strategic bond formation. The presence of the iodine atom facilitates various transition-metal-catalyzed cross-coupling reactions, while the acetic acid side chain can participate in cyclization reactions, acting as a nucleophile or an electrophile after activation. This technical guide explores the utility of this compound as a precursor for the synthesis of valuable heterocyclic scaffolds, with a focus on palladium-catalyzed methodologies and photostimulated radical reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to provide a comprehensive resource for researchers in the field of synthetic and medicinal chemistry.

Key Synthetic Transformations

This compound serves as a key starting material for several powerful synthetic transformations leading to the formation of complex heterocyclic systems. The primary strategies involve palladium-catalyzed reactions and photostimulated radical nucleophilic substitution reactions.

Palladium-Catalyzed Reactions

The presence of the iodo group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of various substituents at the ortho position, which can subsequently participate in cyclization reactions to form heterocyclic rings.

Palladium-catalyzed coupling of this compound with allenes provides a direct route to substituted 1,3-butadienes. These dienes are versatile intermediates for further annulation reactions.[1]

Experimental Protocol: General Procedure for Palladium-Catalyzed Reaction of this compound with Allenes

-

To a solution of this compound (1.0 equiv) in a suitable solvent such as N,N-dimethylacetamide (DMA), is added K2CO3 (2.0 equiv), the desired allene (1.5 equiv), and a palladium catalyst such as Pd(dba)2 (dibenzylideneacetone)palladium(0) (5 mol%).

-

The reaction mixture is heated at 100-120 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the corresponding 2-substituted 1,3-butadiene derivative.

Table 1: Synthesis of Substituted 1,3-Butadienes

| Entry | Allene | Product | Yield (%) |

| 1 | 1,1-dimethylallene | 2-(1,3-butadien-2-yl)phenylacetic acid | 75-85 |

| 2 | Tetramethylallene | 2-(2,4-dimethylpenta-2,4-dien-3-yl)phenylacetic acid | 70-80 |

| 3 | 1-methyl-1-phenylallene | 2-(2-methyl-4-phenyl-1,3-butadien-2-yl)phenylacetic acid | 65-75 |

Note: Yields are representative and may vary depending on the specific allene and reaction conditions.

Caption: Palladium-catalyzed reaction of this compound with allenes.

The Sonogashira coupling of this compound with terminal alkynes yields 2-alkynylphenylacetic acid derivatives. These intermediates can undergo subsequent intramolecular cyclization (lactonization) to form substituted isocoumarins or benzofuranones, which are important heterocyclic motifs in medicinal chemistry.

Experimental Protocol: General Procedure for Sonogashira Coupling and Lactonization

Step 1: Sonogashira Coupling

-

A mixture of this compound (1.0 equiv), a terminal alkyne (1.2 equiv), a palladium catalyst such as PdCl2(PPh3)2 (2 mol%), and a copper(I) co-catalyst such as CuI (4 mol%) is taken in a degassed solvent system, typically a mixture of an amine base like triethylamine (Et3N) and a co-solvent like THF.

-

The reaction is stirred at room temperature or slightly elevated temperatures until completion (monitored by TLC or LC-MS).

-

The reaction mixture is then worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

The crude 2-alkynylphenylacetic acid derivative can be purified by column chromatography or used directly in the next step.

Step 2: Intramolecular Lactonization

-

The crude or purified 2-alkynylphenylacetic acid is dissolved in a suitable solvent (e.g., toluene or acetonitrile).

-

A catalyst, such as a palladium salt (e.g., PdCl2) or a strong acid, is added.

-

The mixture is heated to reflux until the cyclization is complete.

-

The product, a substituted lactone, is then isolated and purified.

Table 2: Synthesis of Lactones via Sonogashira Coupling and Cyclization

| Entry | Terminal Alkyne | Product (Lactone) | Yield (%) |

| 1 | Phenylacetylene | 3-Phenylisocoumarin | 70-80 |

| 2 | 1-Hexyne | 3-Butylisocoumarin | 65-75 |

| 3 | Trimethylsilylacetylene | 3-(Trimethylsilyl)isocoumarin | 80-90 |

Note: Yields are for the two-step sequence and are representative.

References

Biological Activity of 2-Iodophenylacetic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodophenylacetic acid and its derivatives represent a class of compounds with potential therapeutic applications, primarily explored for their utility as synthetic intermediates in the development of anti-inflammatory and analgesic drugs. While the parent compound is a known synthetic building block, comprehensive studies detailing the biological activities of a wide range of its derivatives, including quantitative data such as IC50 values, are not extensively available in the current scientific literature. This technical guide synthesizes the available information on this compound, its isomers, and related phenylacetic acid derivatives to provide a foundational understanding for researchers in drug discovery and development. The document outlines general synthetic approaches and standardized experimental protocols for evaluating potential anti-inflammatory and cytotoxic activities, which can be applied to novel this compound derivatives. Due to the limited specific data on this particular subclass of compounds, this guide also draws insights from structurally related molecules to infer potential mechanisms and biological targets.

Introduction

Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, with prominent examples including the non-steroidal anti-inflammatory drug (NSAID) diclofenac. The introduction of a halogen atom, such as iodine, onto the phenyl ring can significantly modulate the physicochemical properties of the molecule, including its lipophilicity and electronic character, which in turn can influence its biological activity, metabolic stability, and pharmacokinetic profile.

This compound, along with its 3- and 4-iodo isomers, are primarily recognized as versatile intermediates in organic synthesis.[1][2] Their chemical reactivity, particularly at the carbon-iodine bond, allows for a variety of cross-coupling reactions to generate more complex molecular architectures. Despite their widespread use in synthesis, dedicated studies on the biological effects of a series of this compound derivatives are scarce.

This guide aims to provide a comprehensive resource by:

-

Summarizing the known applications of iodinated phenylacetic acids.

-

Presenting detailed, standardized protocols for assessing the anti-inflammatory and cytotoxic activities of novel derivatives.

-

Providing templates for data presentation and visualization of experimental workflows and potential signaling pathways.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound can be achieved through several established organic chemistry methodologies. A common route involves the Sandmeyer-type reaction starting from 2-aminophenylacetic acid.

A generalized workflow for the synthesis of this compound is depicted below.

Derivatives of this compound, such as amides and esters, can be readily prepared from the parent acid using standard coupling and esterification reactions. For instance, amide derivatives can be synthesized by activating the carboxylic acid with a coupling agent (e.g., HATU) followed by the addition of a desired amine.

Biological Activity and Quantitative Data

A comprehensive search of the scientific literature did not yield specific studies that have synthesized and evaluated a series of this compound derivatives for their biological activity with reported quantitative data (e.g., IC50 values). However, studies on structurally related phenylacetic acid derivatives provide insights into their potential as anti-inflammatory and anticancer agents. For example, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been shown to exhibit cytotoxic effects against various cancer cell lines.

To facilitate future research in this area, the following table is provided as a template for summarizing quantitative biological data for novel this compound derivatives.

Table 1: Template for Quantitative Biological Activity Data of this compound Derivatives

| Compound ID | Structure/Substituent | Assay Type | Cell Line/Target | IC50 (µM) | Reference |

| IPA-001 | [Example Structure] | MTT Assay | MCF-7 (Breast Cancer) | [Value] | [Citation] |

| IPA-002 | [Example Structure] | COX-2 Inhibition | Ovine COX-2 | [Value] | [Citation] |

| IPA-003 | [Example Structure] | Nitric Oxide Inhibition | RAW 264.7 Macrophages | [Value] | [Citation] |

| Control | [e.g., Diclofenac] | COX-2 Inhibition | Ovine COX-2 | [Value] | [Citation] |

Experimental Protocols

To enable the biological evaluation of novel this compound derivatives, detailed protocols for key in vitro assays are provided below.

In Vitro Anti-inflammatory Activity

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Test compounds (dissolved in DMSO)

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant.

-

Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Vitro Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Appropriate cell culture medium with 10% FBS

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Potential Signaling Pathways

While the specific molecular targets of this compound derivatives are not yet elucidated, related anti-inflammatory and anticancer compounds are known to modulate key signaling pathways. For instance, many NSAIDs target the cyclooxygenase (COX) enzymes, thereby inhibiting prostaglandin synthesis. Phenylacetic acid derivatives with anticancer properties may interfere with pathways such as the NF-κB signaling cascade, which is crucial for inflammation and cell survival.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for novel anti-inflammatory and anticancer agents.

Conclusion and Future Directions

This compound and its derivatives remain an underexplored area of medicinal chemistry. While their utility as synthetic intermediates is established, their potential as bioactive molecules warrants further investigation. The lack of comprehensive studies and quantitative data highlights a significant research gap.

Future research should focus on the synthesis of libraries of this compound derivatives with diverse substitutions and their systematic evaluation in a panel of in vitro and in vivo biological assays. The protocols and frameworks provided in this guide offer a starting point for such investigations. Elucidating the structure-activity relationships and identifying the molecular targets of these compounds could lead to the discovery of novel therapeutic agents for inflammatory diseases and cancer.

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction of 2-Iodophenylacetic Acid and Alkenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction between 2-iodophenylacetic acid and various alkenes. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction widely utilized in organic synthesis, including the preparation of pharmaceutical intermediates and complex molecular scaffolds.

Introduction

The Mizoroki-Heck reaction facilitates the coupling of unsaturated halides with alkenes in the presence of a palladium catalyst and a base.[1][2] This reaction is instrumental in synthesizing substituted alkenes, which are valuable precursors in medicinal chemistry and materials science.[1] When employing this compound as the aryl halide, the resulting products are substituted cinnamic acid derivatives, which themselves exhibit a range of pharmacological activities and can serve as building blocks for more complex molecules.[3][4][5] Furthermore, intramolecular variations of the Heck reaction with suitable this compound derivatives can lead to the formation of oxindole structures, a common motif in bioactive compounds.

Reaction Mechanism and Considerations

The catalytic cycle of the Heck reaction generally involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.

-

Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond. This step is typically regioselective, with the aryl group adding to the less substituted carbon of the alkene double bond.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step generally favors the formation of the E-alkene (trans) isomer.

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, completing the catalytic cycle.

Key factors influencing the success and selectivity of the Heck reaction include the choice of catalyst, ligands, base, solvent, and reaction temperature. For aryl iodides, phosphine-free catalyst systems can often be employed due to their high reactivity.[6]

Experimental Protocols

The following protocols are generalized procedures for the intermolecular Heck reaction of this compound (or its ester derivatives) with alkenes. Optimization may be required for specific substrates.

Protocol 1: Heck Reaction of this compound with an Alkene (e.g., Styrene)

Materials:

-

This compound

-

Styrene (or other alkene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N) or another suitable base (e.g., Na₂CO₃, K₂CO₃)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, toluene)

-

Inert gas (Nitrogen or Argon)

-